2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperazine ring, which is further substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as neuroprotection and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine hydrochloride
- 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine
- 2-(Ethylamino)-4-methyl-6-(trifluoromethyl)pyrimidine
- N-Ethyl-2-(pyridin-4-yl)ethanamine
- 4-Methyl-6-trifluoromethyl-pyrimidine-2-thiol
Uniqueness
What sets 2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole apart from similar compounds is its unique combination of structural features, which may confer distinct pharmacological properties. The presence of the trifluoromethyl group, for example, can enhance its metabolic stability and bioavailability, making it a promising candidate for further development in various scientific and industrial applications .
Properties
Molecular Formula |
C17H16F3N5O |
---|---|
Molecular Weight |
363.34 g/mol |
IUPAC Name |
2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C17H16F3N5O/c1-11-21-14(17(18,19)20)10-15(22-11)24-6-8-25(9-7-24)16-23-12-4-2-3-5-13(12)26-16/h2-5,10H,6-9H2,1H3 |
InChI Key |
RORKPCNKLFGIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.